1-Bromo-3-(propylsulfonyl)benzene

Epigenetics Bromodomain inhibition BRPF2-BRD1

Generic substitution among alkylsulfonyl bromobenzenes introduces irreproducible cross-coupling results and wasted synthetic effort. 1-Bromo-3-(propylsulfonyl)benzene (CAS 153435-83-7) provides a validated, structurally distinct building block with measurable performance advantages. Key differentiators: • BRPF2-BRD1 fragment hit (BROMOscan IC50 = 1.4 mM) for structure-guided epigenetic probe optimization. • Orthogonal reactivity: Suzuki-Miyaura coupling at bromide, then nickel-catalyzed desulfonylative coupling for iterative library synthesis. • Optimized LogP (3.33) and meta substitution for agrochemical lead generation. Supplied with ≥98% purity; long-term storage at -20°C ensures batch consistency.

Molecular Formula C9H11BrO2S
Molecular Weight 263.149
CAS No. 153435-83-7
Cat. No. B596596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(propylsulfonyl)benzene
CAS153435-83-7
Synonyms1-BroMo-3-(propylsulfonyl)benzene
Molecular FormulaC9H11BrO2S
Molecular Weight263.149
Structural Identifiers
SMILESCCCS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
InChIKeyJSWLMTKGJQIASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(propylsulfonyl)benzene Technical Specifications


1-Bromo-3-(propylsulfonyl)benzene (CAS 153435-83-7) is a meta-substituted aryl bromide containing a propylsulfonyl electron-withdrawing group on the benzene ring, with molecular formula C9H11BrO2S and molecular weight 263.15 g/mol . This compound belongs to the class of sulfonyl-substituted bromoarenes and functions primarily as a versatile synthetic building block in medicinal chemistry and agrochemical development, with the bromine atom serving as a key reactive handle for cross-coupling transformations . Commercial availability typically includes purity specifications of 95-98%, with recommended storage at -20°C to maintain long-term stability .

1-Bromo-3-(propylsulfonyl)benzene vs Analogs: Key Differences


Substituting one alkylsulfonyl bromobenzene for another without experimental validation introduces quantifiable risk to synthetic outcomes and biological results. Within this compound class, variations in the alkyl chain length (methyl, ethyl, propyl, isopropyl) and substitution position (ortho, meta, para) produce measurable differences in physicochemical parameters—including predicted boiling points ranging from 348°C to 380°C across analogs, density variations of 1.4-1.6 g/cm³, and calculated LogP differences exceeding 0.6 units . The meta-substituted propylsulfonyl configuration of the target compound confers a specific lipophilic-hydrophilic balance distinct from its ortho and para regioisomers, which directly impacts solubility profiles, chromatographic behavior, and partitioning in biphasic reaction systems . These differences translate to altered reaction kinetics in cross-coupling applications and divergent target engagement in biological assays, making generic substitution a source of irreproducible data and wasted synthetic effort [1].

1-Bromo-3-(propylsulfonyl)benzene Quantitative Evidence


BRPF2-BRD1 Bromodomain Binding

The compound exhibits measurable binding to the BRPF2-BRD1 bromodomain with an IC50 of 1.40×10³ nM (1.4 mM) as determined by BROMOscan assay [1]. While the absolute potency is modest relative to optimized clinical candidates, the presence of any quantifiable bromodomain engagement distinguishes this building block-derived fragment from analogs lacking reported target interaction data. The BRPF2-BRD1 bromodomain is an emerging epigenetic target involved in histone acetylation recognition, and fragments demonstrating measurable binding provide validated starting points for structure-guided optimization [1]. This binding activity—though not high-affinity—constitutes a direct, numerically defined biological property absent from technical documentation of the methyl, ethyl, and isopropyl sulfonyl analogs, which contain no reported target engagement metrics [2].

Epigenetics Bromodomain inhibition BRPF2-BRD1 Binding affinity

Lipophilicity vs Positional Isomers

The meta-substituted 1-bromo-3-(propylsulfonyl)benzene has a calculated LogP (octanol-water partition coefficient) of 3.33 . This value represents a lipophilicity profile distinct from both the ortho and para regioisomers, which is a critical determinant of membrane permeability, metabolic stability, and off-target binding propensity in medicinal chemistry optimization [1]. The meta arrangement places the propylsulfonyl electron-withdrawing group at a position that modulates the reactivity of the bromine substituent differently than ortho (sterically hindered) or para (conjugatively coupled) orientations. This regiochemical positioning affects the rate of oxidative addition in palladium-catalyzed cross-couplings and influences the three-dimensional conformation of derived biaryl products [2]. For researchers synthesizing meta-substituted biaryl pharmacophores, the 3-position isomer is not interchangeable with the 2- or 4-substituted variants.

Physicochemical properties Lipophilicity LogP Medicinal chemistry

Suzuki-Miyaura Reactivity Profile

1-Bromo-3-(propylsulfonyl)benzene functions as an aryl bromide electrophile in Suzuki-Miyaura cross-coupling reactions, where aryl bromides occupy an optimal reactivity-stability balance among halogen electrophiles [1]. Aryl bromides undergo oxidative addition to palladium(0) catalysts more readily than aryl chlorides (which require specialized ligands or elevated temperatures for effective coupling) while exhibiting superior bench stability and lower cost compared to aryl iodides [2]. This reactivity gradient is well-established: aryl iodides react fastest but suffer from light sensitivity and higher procurement costs; aryl chlorides offer economic advantages but require optimized catalyst systems; aryl bromides provide the most broadly applicable balance for routine synthetic workflows [3]. The presence of the propylsulfonyl group at the meta position further modulates this reactivity by exerting an electron-withdrawing inductive effect that facilitates oxidative addition without introducing the steric hindrance seen in ortho-substituted analogs .

Cross-coupling Suzuki-Miyaura C-C bond formation Palladium catalysis

Thermal Properties vs Ethyl Analog

1-Bromo-3-(propylsulfonyl)benzene has a predicted boiling point of 380.3±34.0 °C at 760 mmHg and a predicted density of 1.458±0.06 g/cm³ . Compared to the ethylsulfonyl analog (1-bromo-3-(ethylsulfonyl)benzene, CAS 153435-82-6), which exhibits a predicted boiling point of 370.8±34.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm³ , the propyl derivative shows a modestly elevated boiling point (~9.5 °C higher) reflecting increased van der Waals interactions from the extended alkyl chain. These thermal properties inform both purification strategy selection—where the higher boiling point may favor column chromatography over distillation—and storage condition requirements, with the compound specified for -20°C storage to maximize recovery . The propyl chain length also contributes to the compound's solid physical state at ambient temperature, facilitating accurate weighing and handling in parallel synthesis workflows compared to lower-melting analogs .

Thermal stability Purification Distillation Physicochemical properties

Desulfonylative Cross-Coupling Reactivity

Recent methodological advances demonstrate that alkyl sulfones, including propylsulfonyl-containing aryl bromides, participate in nickel-catalyzed desulfonylative cross-electrophile coupling reactions with distinct efficiency profiles dependent on alkyl chain structure [1]. The use of alkyl sulfones as coupling partners offers strategic advantages over alternative alkyl electrophiles in reductive coupling reactions, as the sulfone moiety can be incorporated into molecules and subsequently activated for selective C-C bond formation [2]. The propylsulfonyl group provides a balance between steric accessibility for the nickel catalyst and sufficient stability to survive multi-step synthetic sequences. This dual functionality—serving both as a stable protecting group through multiple transformations and as a latent electrophile for late-stage diversification—is a differentiating feature of sulfone-containing building blocks compared to alternative functional handles . The meta substitution pattern on the target compound ensures that this desulfonylative coupling occurs without competing side reactions at the bromine position, enabling sequential, orthogonal bond-forming operations [3].

Reductive cross-coupling Desulfonylation Nickel catalysis C-C bond formation

1-Bromo-3-(propylsulfonyl)benzene Research Applications


Epigenetic Probe Development Targeting BRPF2-BRD1

For medicinal chemistry programs focused on bromodomain-containing epigenetic regulators, 1-bromo-3-(propylsulfonyl)benzene offers documented target engagement with BRPF2-BRD1 (IC50 = 1.4 mM) as measured by BROMOscan assay [1]. While this binding affinity requires optimization to achieve drug-like potency, the existence of any validated binding data distinguishes this compound from methyl, ethyl, and isopropyl sulfonyl analogs for which no target interaction metrics are publicly available. This compound can serve as a validated fragment hit for structure-guided optimization, structure-activity relationship (SAR) exploration, or as a control compound in competitive binding assays. The meta-substitution pattern provides a three-dimensional geometry that may be preferentially accommodated in the BRPF2-BRD1 acetyl-lysine binding pocket compared to alternative regioisomers.

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

1-Bromo-3-(propylsulfonyl)benzene is optimized for high-throughput parallel synthesis workflows employing Suzuki-Miyaura cross-coupling due to the optimal reactivity-stability profile of aryl bromides compared to alternative halogen electrophiles [1]. The aryl bromide undergoes efficient oxidative addition to palladium(0) under standard conditions without requiring the specialized ligands or elevated temperatures needed for aryl chlorides, while avoiding the light sensitivity and higher procurement costs associated with aryl iodides [2]. The propylsulfonyl group remains intact during coupling, preserving a polar functionality that can modulate solubility, serve as a hydrogen-bond acceptor, or be carried forward for subsequent transformations including desulfonylative coupling [3]. This compound is particularly suited for generating diverse biaryl libraries where the meta-substituted sulfone motif is retained in final products.

Sequential Orthogonal C-C Bond Formation

This compound enables two distinct, non-interfering C-C bond-forming reactions from a single building block: Suzuki-Miyaura coupling at the aryl bromide position, followed by nickel-catalyzed desulfonylative cross-electrophile coupling at the propylsulfonyl group [1]. The aryl bromide can be coupled first with boronic acid partners under palladium catalysis, after which the intact sulfone moiety can be activated for reductive coupling with a second aryl bromide under nickel catalysis [2]. This orthogonal reactivity profile—documented in recent methodological studies—allows iterative synthesis of complex molecular architectures without protecting group manipulations [3]. The meta substitution ensures that neither reactive handle is sterically encumbered, maximizing synthetic efficiency in multi-step sequences toward drug-like molecules.

Lipophilic Agrochemical Intermediates

The calculated LogP of 3.33 for 1-bromo-3-(propylsulfonyl)benzene positions this compound as an intermediate for agrochemical scaffolds requiring balanced lipophilicity for foliar uptake and translocation [1]. The propyl chain length contributes to increased lipophilicity compared to methyl and ethyl analogs, which can enhance membrane permeability while the polar sulfone group maintains sufficient aqueous solubility for formulation [2]. The meta-substituted aryl bromide core is a privileged scaffold in numerous commercial agrochemicals, and this building block provides direct synthetic entry to this pharmacophore class. The compound's solid physical state at ambient temperature facilitates accurate dispensing in kilogram-scale synthesis workflows, while the -20°C storage requirement ensures batch-to-batch consistency over extended storage periods [3].

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